Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structural features, including a cyclopropylsulfonyl group and a tetrahydrothiazolo[5,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolopyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring system.
Introduction of the cyclopropylsulfonyl group: This is achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Carbamate formation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
Thiazolopyridines: These compounds share the thiazolopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropylsulfonyl derivatives: Compounds with the cyclopropylsulfonyl group exhibit similar reactivity but may have different pharmacological profiles.
Carbamates: This class of compounds includes various esters of carbamic acid, each with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-2-19-12(16)14-11-13-9-5-6-15(7-10(9)20-11)21(17,18)8-3-4-8/h8H,2-7H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHIIRLULUKLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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